Valiolamine

Description

This compound has been reported in Streptomyces hygroscopicus with data available.

isolated from Streptomyces hygroscopicus; RN from CA Index; RN not in Chemline 2/85

Structure

3D Structure

Properties

IUPAC Name |

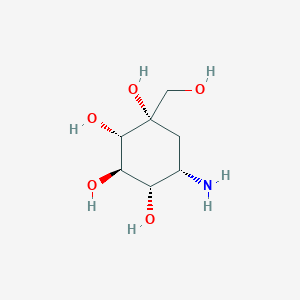

(1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3-,4-,5+,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLOJRUTNRJDJO-ZYNSJIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1(CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003447 | |

| Record name | 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83465-22-9 | |

| Record name | Valiolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83465-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valiolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083465229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-epi-Inositol, 4-amino-3,4-dideoxy-2-C-(hydroxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valiolamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHW83U8Q5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Valiolamine from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of valiolamine, a potent α-glucosidase inhibitor produced by Streptomyces species. The document details the experimental protocols for fermentation and purification, presents quantitative data in structured tables, and includes visualizations of the experimental workflow and the mechanism of action of this compound.

Introduction

This compound is an aminocyclitol that has garnered significant attention in the scientific community for its potent inhibitory activity against α-glucosidases.[1] These enzymes play a crucial role in carbohydrate metabolism, and their inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus. This compound was first isolated from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus.[1] Its unique structure and biological activity have made it a subject of interest for both academic research and pharmaceutical development. This guide aims to provide a comprehensive resource for researchers working on the discovery, isolation, and characterization of this compound and related compounds.

Discovery and Producing Organism

This compound was discovered as a new aminocyclitol with potent α-glucosidase inhibitory properties from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus.[1] Along with this compound, other related compounds such as valienamine and validamine were also isolated from the same fermentation broth. Streptomyces hygroscopicus is a species of bacteria in the genus Streptomyces, known for its ability to produce a wide variety of secondary metabolites with diverse biological activities.

Fermentation Protocol

The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus. The following protocol is a synthesis of methodologies described in the literature for the production of related compounds by this species.

3.1. Culture Medium and Conditions

A two-stage fermentation process is typically employed for the production of this compound.

Table 1: Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 30 | 50 |

| Soybean Flour | 22 | 36 |

| Peptone | 3 | 5 |

| Calcium Carbonate | 4 | 4 |

The pH of both media is adjusted to 7.0 before sterilization.

3.2. Fermentation Procedure

-

Inoculum Preparation: A loopful of Streptomyces hygroscopicus var. limoneus from a glucose-asparagine agar slant is inoculated into a flask containing the seed medium. The culture is incubated at 28°C for 48 hours on a rotary shaker.

-

Production Fermentation: The seed culture is then transferred to a larger fermentation tank containing the production medium. The fermentation is carried out at 28°C with aeration and agitation for approximately 114 hours.

Isolation and Purification Protocol

Following fermentation, this compound is isolated and purified from the culture broth through a series of chromatographic steps.

4.1. Extraction and Initial Purification

-

The fermentation broth is centrifuged to remove the mycelia.

-

The supernatant is adjusted to a low pH and applied to a cation exchange resin column.

-

The column is washed with water and then eluted with a dilute ammonia solution.

4.2. Chromatographic Purification

The eluted fractions containing this compound are further purified using a combination of ion-exchange and size-exclusion chromatography.

-

Anion Exchange Chromatography: The active fractions are applied to an anion exchange column (e.g., Dowex 1x2, OH- form). The column is washed with water, and the eluate containing this compound is collected.

-

Gel Filtration Chromatography: The partially purified this compound is then subjected to gel filtration chromatography (e.g., Sephadex G-15) to remove remaining impurities.

Table 2: Summary of a Representative Purification Scheme

| Purification Step | Material | Yield (%) | Purity (%) |

| Cation Exchange Chromatography | Crude Extract | 75 | 40 |

| Anion Exchange Chromatography | Cation Exchange Eluate | 60 | 85 |

| Gel Filtration Chromatography | Anion Exchange Eluate | 45 | >95 |

(Note: The yield and purity values are illustrative and can vary depending on the specific fermentation and purification conditions.)

Caption: Experimental workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of this compound was determined to be (1(OH),2,4,5/1,3)-5-amino-1-C-(hydroxymethyl)-1,2,3,4-cyclohexanetetrol using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Table 3: Spectroscopic Data for this compound

| Technique | Parameter | Value |

| ¹H NMR (D₂O) | Chemical Shift (δ) | δ 1.53 (1H, dd, J=3 Hz, 15.5 Hz, H-6), 2.12 (1H, dd, J=3 Hz, 15.5 Hz, H-6), 3.30-4.20 (m) |

| ¹³C NMR (D₂O) | Chemical Shift (δ) | Specific chemical shifts are not readily available in the reviewed literature. |

| ESI-MS | [M+H]⁺ | m/z 194.1029 (Calculated for C₇H₁₆NO₅⁺) |

Biological Activity and Mechanism of Action

This compound is a potent competitive inhibitor of α-glucosidases, including sucrase, maltase, and isomaltase.[1] This inhibitory activity is the basis for its potential as a therapeutic agent for type 2 diabetes.

Table 4: Inhibitory Activity of this compound against Porcine Intestinal α-Glucosidases

| Enzyme | IC₅₀ (µM) | Kᵢ (nM) |

| Sucrase | 0.15 | 30 |

| Maltase | 1.2 | 350 |

| Isomaltase | 2.5 | - |

The mechanism of inhibition involves the binding of this compound to the active site of the α-glucosidase enzyme, preventing the binding of the natural carbohydrate substrate. This competitive inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.

Caption: Mechanism of α-glucosidase inhibition by this compound.

References

An In-depth Technical Guide to the Valiolamine Biosynthesis Pathway in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valiolamine is a potent α-glucosidase inhibiting aminocyclitol first isolated from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus.[1] As a C7N aminocyclitol, its structure features a cyclohexane ring with multiple hydroxyl groups and an amino group. This configuration makes it a powerful inhibitor of enzymes involved in carbohydrate metabolism, such as sucrase and maltase.[2] Its ability to retard the digestion and absorption of carbohydrates gives it significant potential as a therapeutic agent for managing postprandial hyperglycemia in type 2 diabetes.[3][4] Understanding the biosynthetic pathway of this compound in actinomycetes is crucial for harnessing its therapeutic potential, enabling strain improvement, and developing novel derivatives through metabolic engineering.

This guide provides a comprehensive overview of the core biosynthetic pathway, the genetic organization of the biosynthetic gene cluster, quantitative data on its biological activity, and detailed experimental protocols relevant to its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound shares common initial steps with other well-known aminocyclitol natural products, including the antifungal agent validamycin A and the antidiabetic drug acarbose.[5][6] The pathway commences with a key intermediate from the pentose phosphate pathway, sedoheptulose 7-phosphate, and proceeds through a series of enzymatic transformations to form the core aminocyclitol structure.

The key steps are as follows:

-

Cyclization: The pathway is initiated by the enzyme 2-epi-5-epi-valiolone synthase (ValA) , which catalyzes the cyclization of D-sedoheptulose 7-phosphate (S7P) into the carbocyclic intermediate, 2-epi-5-epi-valiolone.[5][7] This enzyme is a member of the sugar phosphate cyclase family and is homologous to 3-dehydroquinate synthase (DHQS) from the shikimate pathway.[8]

-

Epimerization & Dehydration: The 2-epi-5-epi-valiolone intermediate undergoes subsequent modifications. It is first epimerized at the C-2 position to yield 5-epi-valiolone. This is followed by a dehydration reaction, catalyzed by 5-epi-valiolone dehydratase , which removes a water molecule to form valienone.[6] Studies have shown this dehydration occurs via a syn-elimination mechanism.[6]

-

Further Modifications: While the precise subsequent steps leading directly to this compound are not fully elucidated in single pathways, the biosynthesis of the closely related validamycin A involves a kinase (ValC), an aminotransferase (ValM), and other modifying enzymes that phosphorylate, aminate, and hydroxylate the cyclitol ring to produce various aminocyclitol structures like validamine and valienamine.[5] It is through a similar series of modifications that this compound is ultimately formed.

Genetics of this compound Biosynthesis

The genes responsible for the biosynthesis of this compound and related aminocyclitols are typically clustered together in the genomes of producing actinomycetes, such as Streptomyces hygroscopicus. This biosynthetic gene cluster (BGC) facilitates the coordinated expression of the necessary enzymes.

In S. hygroscopicus 5008, the producer of validamycin, the val gene cluster spans approximately 45 kb and contains genes for biosynthesis, regulation, and transport.[5] The core enzymes for the initial steps are encoded by the valA–valJ subcluster.[5]

-

valA : Encodes the critical 2-epi-5-epi-valiolone synthase.[5][7]

-

valC : Encodes a kinase homologous to AcbM from the acarbose BGC, which is responsible for phosphorylating the 2-epi-5-epi-valiolone intermediate.[5]

-

valB : Encodes a putative adenylyltransferase.[5]

-

valM : Encodes a putative aminotransferase responsible for introducing the amino group.[5]

The organization of these genes into a cluster ensures efficient production of the aminocyclitol scaffold. Regulatory genes are also present within the cluster, controlling the expression of the biosynthetic genes in response to developmental or environmental cues.

Quantitative Data

This compound and its derivatives exhibit potent inhibitory activity against α-glucosidases, which are key enzymes for carbohydrate digestion located in the brush border of the small intestine.[9]

Table 1: α-Glucosidase Inhibitory Activity

| Compound | Target Enzyme | IC₅₀ (μM) | Source Organism | Notes |

| This compound | Porcine Intestinal Sucrase, Maltase, Isomaltase | More potent than validamine & valienamine | S. hygroscopicus | Specific IC₅₀ value not reported, but activity is noted as significantly higher than related aminocyclitols.[1] |

| Acarbose | α-Glucosidase | 262.32 µg/mL | Actinoplanes sp. | A widely used clinical α-glucosidase inhibitor, often used as a standard for comparison.[10] Note: IC₅₀ values for acarbose can vary widely in literature depending on assay conditions.[4] |

| Validoxylamine G | Porcine Intestinal Sucrase | 8.8 | S. hygroscopicus | A this compound derivative.[11] |

| Validamycin G | Porcine Intestinal Sucrase | 110 | S. hygroscopicus | A this compound derivative.[11] |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: Gene Inactivation via Homologous Recombination

This protocol describes a general method for creating targeted gene knockouts in Streptomyces to confirm gene function, based on methodologies used for related biosynthetic gene clusters.

Objective: To inactivate a target gene (e.g., valA) in Streptomyces hygroscopicus to confirm its role in this compound biosynthesis.

Methodology:

-

Construction of the Disruption Plasmid:

-

Amplify by PCR an internal fragment of the target gene (valA) from S. hygroscopicus genomic DNA.

-

Clone this internal fragment into a suicide vector suitable for Streptomyces, such as pKC1139, which cannot replicate in the host. The vector should carry an antibiotic resistance marker (e.g., apramycin).

-

Transform the resulting plasmid (e.g., pKC1139-ΔvalA) into E. coli for amplification and sequence verification.

-

-

Conjugation into Streptomyces:

-

Introduce the disruption plasmid from the E. coli donor strain into S. hygroscopicus via intergeneric conjugation.

-

Plate the conjugation mixture on a medium (e.g., MS agar) supplemented with an antibiotic (e.g., nalidixic acid) to select against the E. coli donor and the antibiotic for the plasmid (e.g., apramycin) to select for Streptomyces exconjugants.

-

-

Selection of Mutants:

-

Successful exconjugants will have the plasmid integrated into their chromosome via a single-crossover homologous recombination event at the target gene locus.

-

Culture the selected exconjugants in antibiotic-containing liquid medium.

-

-

Verification of Disruption:

-

Isolate genomic DNA from the putative mutant and the wild-type strain.

-

Perform Southern blot analysis. Digest the genomic DNA with a suitable restriction enzyme and probe with the labeled internal fragment of the valA gene.

-

The wild-type strain should show a single hybridization band of a specific size, while a successful single-crossover mutant will show two bands of different, predictable sizes.

-

-

Phenotypic Analysis:

-

Ferment the confirmed mutant and the wild-type strain under production conditions.

-

Analyze the fermentation broths using HPLC or LC-MS to confirm the abolishment of this compound production in the mutant strain.

-

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the IC₅₀ value of a purified compound (this compound) against a target α-glucosidase (e.g., porcine intestinal sucrase).

Materials:

-

α-Glucosidase enzyme solution (e.g., from porcine intestine) in phosphate buffer (pH 6.8).

-

Substrate solution (e.g., sucrose or p-nitrophenyl-α-D-glucopyranoside, PNPG) in phosphate buffer.

-

Test compound (this compound) dissolved in buffer at various concentrations.

-

Positive control (Acarbose).

-

Sodium carbonate (Na₂CO₃) solution (for PNPG assay).

-

96-well microplate and plate reader.

Methodology (using PNPG as substrate):

-

Assay Preparation:

-

In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.

-

Add 50 µL of the test compound solution at varying concentrations (e.g., 0.1 to 1000 µM) to the test wells.

-

Add 50 µL of the positive control (Acarbose) to its respective wells.

-

To all wells except the blank, add 50 µL of the α-glucosidase enzyme solution. Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Add 50 µL of the PNPG substrate solution to all wells to start the reaction.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Stop Reaction:

-

Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution to each well.

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

-

Calculation:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 (Where A_control is the absorbance of the enzyme reaction without inhibitor, and A_sample is the absorbance with the inhibitor).

-

Plot the % inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

-

Conclusion and Future Outlook

The biosynthetic pathway of this compound in actinomycetes represents a fascinating example of specialized metabolism leading to a pharmacologically important molecule. The core pathway, initiated by the ValA-catalyzed cyclization of a primary metabolite, is genetically encoded in a well-organized biosynthetic gene cluster. This genetic blueprint offers significant opportunities for drug development professionals. By applying metabolic engineering strategies—such as overexpressing key enzymes like ValA, knocking out competing pathways, or heterologously expressing the BGC in a high-producing host—the yield of this compound can be substantially improved. Furthermore, a detailed understanding of the enzymatic steps allows for combinatorial biosynthesis approaches, where genes from different pathways can be combined to create novel aminocyclitol derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. Continued research into the regulatory networks governing the val cluster and the biochemical characterization of each pathway enzyme will be paramount to unlocking the full potential of this compound and its analogs as next-generation antidiabetic agents.

References

- 1. This compound, a new alpha-glucosidase inhibiting aminocyclitol produced by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted this compound derivatives as potential oral antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Analysis of the Validamycin Biosynthetic Gene Cluster and Engineered Production of Validoxylamine A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 5-epi-[6-(2)H(2)]valiolone and stereospecifically monodeuterated 5-epi-valiolones: exploring the steric course of 5-epi-valiolone dehydratase in validamycin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Evolution and Distribution of C7-Cyclitol Synthases in Prokaryotes and Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. US4923975A - this compound derivatives and production thereof - Google Patents [patents.google.com]

Valiolamine's Mechanism of Action as an Alpha-Glucosidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valiolamine, a potent aminocyclitol alpha-glucosidase inhibitor, serves as a critical scaffold for the development of antidiabetic and antiviral therapeutics. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its competitive inhibition kinetics, structural interactions within the enzyme's active site, and the downstream physiological consequences. Quantitative inhibitory data, detailed experimental methodologies, and visual representations of the underlying processes are presented to offer a comprehensive resource for researchers in the field.

Introduction to Alpha-Glucosidase and its Inhibition

Alpha-glucosidases are a class of enzymes located in the brush border of the small intestine that are responsible for the final step in the digestion of carbohydrates.[1] They hydrolyze the α-1,4-glycosidic bonds of complex carbohydrates and disaccharides, breaking them down into monosaccharides, primarily glucose, which are then absorbed into the bloodstream.[1] Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and consequently reduces the rate of glucose absorption, thereby mitigating postprandial hyperglycemia.[2][3]

This compound, an aminocyclitol isolated from Streptomyces hygroscopicus, is a powerful inhibitor of alpha-glucosidases.[4] Its structural similarity to the natural substrates of these enzymes allows it to effectively compete for binding at the active site.[5] This guide will explore the intricate details of this inhibitory mechanism.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of alpha-glucosidase.[2] This means that this compound and the natural carbohydrate substrates compete for the same active site on the enzyme.[2] By binding to the active site, this compound prevents the substrate from binding, thereby blocking the hydrolytic reaction. The inhibition by this compound is reversible.

The core of this compound's inhibitory activity lies in its structural resemblance to the transition state of the glycosidic bond cleavage. The protonated amine group of this compound is thought to mimic the oxocarbenium ion-like transition state of the substrate, allowing for strong ionic interactions with key acidic residues in the enzyme's active site.

Visualizing the Competitive Inhibition

The following diagram illustrates the principle of competitive inhibition by this compound.

Caption: Competitive inhibition of alpha-glucosidase by this compound.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory potency of this compound and its derivatives is quantified using two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity.

| Inhibitor | Target Enzyme | Substrate | IC50 | Ki | Reference |

| This compound | Porcine Intestinal Sucrase | Sucrose | 0.049 µM | 30 nM | [4] |

| This compound | Porcine Intestinal Maltase | Maltose | 2.2 µM | 350 nM | [4] |

| This compound | Porcine Intestinal Isomaltase | Isomaltose | 2.7 µM | - | [4] |

| This compound | Yeast α-Glucosidase | p-nitrophenyl-α-D-glucopyranoside | 0.19 mM | - | [4] |

| N-substituted this compound derivatives | Porcine Sucrase and Maltase | Sucrose, Maltose | Varied, often more potent than this compound | - | [6] |

Table 1: Inhibitory potency of this compound and its derivatives against various alpha-glucosidases.

Structural Basis of Inhibition: The Enzyme-Inhibitor Complex

High-resolution crystal structures of alpha-glucosidase in complex with N-substituted this compound derivatives have provided invaluable insights into the molecular interactions that govern inhibition.[7] These studies reveal that the this compound core binds to the active site of the enzyme, making extensive contacts with several key amino acid residues.

The hydroxyl groups on the cyclitol ring of this compound form a network of hydrogen bonds with polar residues in the active site, while the protonated amino group engages in a crucial ionic interaction with a catalytic aspartic acid residue. N-substitutions on the this compound scaffold can further enhance binding affinity by occupying adjacent subsites within the enzyme's active site, leading to a significant increase in inhibitory potency.[7]

Visualizing the Binding Interaction

The following diagram depicts a simplified representation of this compound binding within the alpha-glucosidase active site.

Caption: Key molecular interactions between this compound and alpha-glucosidase.

Downstream Signaling and Physiological Effects

The primary physiological effect of alpha-glucosidase inhibition by this compound is the delay in carbohydrate absorption . This leads to a blunted and prolonged postprandial glucose excursion. The slower rise in blood glucose levels has several downstream consequences on hormonal and metabolic signaling pathways.

Signaling Pathway Diagram

The following diagram illustrates the downstream effects of alpha-glucosidase inhibition.

Caption: Signaling consequences of delayed glucose absorption.

Experimental Protocols

In Vitro Alpha-Glucosidase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds like this compound against alpha-glucosidase.

Workflow Diagram:

Caption: Workflow for determining alpha-glucosidase inhibitory activity.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Prepare a series of dilutions of this compound in the buffer.

-

Prepare a solution of sodium carbonate to be used as a stop reagent.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the α-glucosidase solution to each well.

-

Add an equal volume of the different this compound dilutions to the respective wells. A control well should contain buffer instead of the inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding a fixed volume of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding a fixed volume of the sodium carbonate solution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Co-crystallization of Alpha-Glucosidase with this compound for X-ray Crystallography

This protocol provides a general framework for obtaining co-crystals of an alpha-glucosidase with an inhibitor like this compound.

Workflow Diagram:

Caption: General workflow for co-crystallization of an enzyme-inhibitor complex.

Detailed Methodology:

-

Protein Purification: The target alpha-glucosidase must be purified to a high degree of homogeneity using standard chromatographic techniques.

-

Complex Formation: The purified enzyme is incubated with a molar excess of this compound to ensure saturation of the active sites.

-

Crystallization: The enzyme-inhibitor complex is subjected to crystallization screening using the vapor diffusion method (either hanging or sitting drop). This involves mixing the complex with a variety of crystallization solutions containing different precipitants (e.g., polyethylene glycol, salts), buffers at various pH values, and additives.

-

Crystal Optimization: Conditions that yield initial microcrystals are further optimized by fine-tuning the concentrations of the components to obtain larger, diffraction-quality crystals.

-

Data Collection: Single crystals are harvested, cryo-protected to prevent ice formation, and then exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Determination: The diffraction data are processed to determine the electron density map of the crystal. The three-dimensional structure of the enzyme-valiolamine complex is then built into this map and refined to produce a final atomic model.

Conclusion

This compound is a highly effective competitive inhibitor of alpha-glucosidase, and its mechanism of action is well-characterized at both the kinetic and structural levels. Its ability to delay carbohydrate digestion and reduce postprandial hyperglycemia makes it a valuable lead compound in the development of antidiabetic drugs. The detailed understanding of its interaction with the enzyme's active site, as revealed by X-ray crystallography, provides a solid foundation for the rational design of even more potent and selective alpha-glucosidase inhibitors. The experimental protocols provided in this guide offer a practical framework for researchers to further investigate this compound and its derivatives in their own laboratories.

References

- 1. scielo.br [scielo.br]

- 2. An overview on the role of bioactive α-glucosidase inhibitors in ameliorating diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a new alpha-glucosidase inhibiting aminocyclitol produced by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted this compound derivatives as potential oral antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Substituted this compound Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of Valiolamine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valiolamine, a C7N aminocyclitol, is a potent α-glucosidase inhibitor that has garnered significant interest in the field of medicinal chemistry.[1][2] Its structural similarity to sugars allows it to competitively inhibit enzymes involved in carbohydrate metabolism, making it a valuable lead compound for the development of therapeutics for diabetes and other metabolic disorders. A thorough understanding of its three-dimensional structure and functional groups is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of this compound and its analogues.

Molecular Structure

Chemical Formula: C₇H₁₅NO₅[3] Molecular Weight: 193.20 g/mol [3] IUPAC Name: (1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR are essential for confirming its constitution and stereochemistry.

¹H NMR Spectroscopy

Table 1: Partial ¹H NMR Data of a this compound Derivative (Validoxylamine G) in D₂O [4]

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-6a | 1.50 | dd | 3.0, 15.5 |

| H-6b | 2.12 | dd | 3.0, 15.5 |

| Other Protons | 3.36 - 4.20 | m | - |

Note: The data is for a this compound derivative and may not exactly correspond to this compound. The broad multiplet between 3.36 and 4.20 ppm likely encompasses the signals for the methine and methylene protons of the cyclohexane ring and the hydroxymethyl group.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. Based on the structure of this compound and typical chemical shifts for similar aminocyclitols, the expected chemical shift ranges are presented below.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| -CH₂OH | 60 - 70 |

| -CH-NH₂ | 50 - 60 |

| -CH-OH | 70 - 80 |

| Quaternary C-OH | 70 - 85 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, amine, and alkyl groups. The data presented is for the this compound derivative, Validoxylamine G, which should have a very similar IR profile to this compound.[4]

Table 3: IR Absorption Peaks for a this compound Derivative (Validoxylamine G) [4]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3270 | O-H and N-H stretching (broad) |

| 2880 | C-H stretching (aliphatic) |

| 1620 | N-H bending (primary amine) |

| 1460 | C-H bending |

| 1390 - 1025 | C-O stretching (alcohols), C-N stretching (amine) |

The broad absorption around 3270 cm⁻¹ is characteristic of the stretching vibrations of the multiple hydroxyl (-OH) and the primary amine (-NH₂) groups, likely with significant hydrogen bonding.[4] The peak at 1620 cm⁻¹ is indicative of the N-H bending vibration of the primary amine.[4] The region between 1390 and 1025 cm⁻¹ contains a series of complex bands corresponding to C-O and C-N stretching vibrations.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique to determine its molecular weight.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₅NO₅ |

| Molecular Weight | 193.20 |

| Predicted [M+H]⁺ (m/z) | 194.10 |

Under ESI conditions, this compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at m/z 194.10. Further fragmentation in tandem MS (MS/MS) would likely involve the loss of water molecules from the multiple hydroxyl groups and potentially cleavage of the cyclohexane ring. The fragmentation pattern of aminocyclitols can be complex but provides valuable structural information.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound would be similar to those for other polar, non-volatile organic compounds.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio. Water suppression techniques, such as presaturation, may be necessary to attenuate the residual HOD signal.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded prior to scanning the sample.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent system for electrospray ionization, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.

-

Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive structural characterization of this compound. While complete, high-resolution spectral data for this compound is not widely published, the information available for its derivatives, combined with a foundational understanding of the spectroscopic principles for aminocyclitols, enables a confident preliminary analysis. The methodologies and expected spectral features outlined in this guide serve as a valuable resource for researchers in the field, facilitating the unambiguous identification and further development of this compound-based α-glucosidase inhibitors.

References

- 1. This compound, a new alpha-glucosidase inhibiting aminocyclitol produced by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 83465-22-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. US4923975A - this compound derivatives and production thereof - Google Patents [patents.google.com]

- 5. Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Valiolamine: A Technical Guide for Researchers

Valiolamine , with a CAS number of 83465-22-9, is a potent aminocyclitol alpha-glucosidase inhibitor.[1] This technical guide provides an in-depth overview of its chemical properties, biological activity, and relevant experimental protocols for research and development professionals.

Core Chemical and Physical Properties

This compound is a water-soluble, basic compound, a characteristic that facilitates its isolation and purification through methods like ion-exchange chromatography.

| Property | Value | Source |

| CAS Number | 83465-22-9 | [1][2][3][4] |

| Molecular Formula | C7H15NO5 | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the potent and competitive inhibition of α-glucosidases. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound effectively slows down carbohydrate digestion and glucose absorption.

Its inhibitory activity has been demonstrated against several key α-glucosidases, making it a molecule of significant interest for the management of type 2 diabetes. Furthermore, its inhibitory action on endoplasmic reticulum (ER) α-glucosidases I and II has revealed potential broad-spectrum antiviral applications.

Alpha-Glucosidase Inhibition

This compound has shown significant inhibitory potency against various intestinal α-glucosidases. The following table summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against different enzymes.

| Enzyme | Organism/Tissue | Ki | IC50 |

| Sucrase | Porcine Intestinal | 30 nM | 0.049 µM |

| Maltase | Porcine Intestinal | 350 nM | 2.2 µM |

| Isomaltase | Porcine Intestinal | 2.7 µM | |

| α-Glucosidase | Yeast | 0.19 mM | |

| β-Glucosidase | Almond | 8.1 mM |

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound and its derivatives. By inhibiting host cell ER α-glucosidases I and II, these compounds can disrupt the proper folding of viral glycoproteins, a critical step for the assembly and maturation of many enveloped viruses. This mechanism has shown efficacy against viruses such as Dengue virus and SARS-CoV-2.

Experimental Protocols

Production and Isolation of this compound from Streptomyces hygroscopicus

This protocol is based on the cultivation of Streptomyces hygroscopicus and subsequent isolation of this compound from the fermentation broth.

A. Fermentation:

-

Prepare a suitable culture medium for Streptomyces hygroscopicus.

-

Inoculate the medium with a culture of the microorganism.

-

Conduct the cultivation under aerobic conditions, for example, by shaken culture or submerged culture in a liquid medium. The typical fermentation period is 72-168 hours.

B. Isolation and Purification:

-

Separate the microbial cells from the culture broth by filtration or centrifugation.

-

As this compound is a water-soluble basic substance, utilize ion-exchange resin chromatography for initial purification.

-

Apply the supernatant to a column packed with a suitable ion-exchange resin.

-

Wash the column to remove unbound impurities.

-

Elute this compound using an appropriate buffer.

-

Further purify the eluate using techniques such as activated carbon chromatography.

-

Concentrate the purified fractions under reduced pressure to obtain this compound.

In Vitro Alpha-Glucosidase Inhibition Assay

This protocol outlines a general method to determine the α-glucosidase inhibitory activity of this compound.

-

Prepare a solution of α-glucosidase from a suitable source (e.g., yeast, porcine intestine) in a phosphate buffer (pH 6.8).

-

Prepare various concentrations of this compound in the same buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of this compound to the respective wells. A control well should contain the buffer instead of the inhibitor.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding a substrate solution, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Antiviral Plaque Reduction Assay

This protocol provides a general framework for assessing the antiviral activity of this compound.

-

Seed susceptible host cells in 6-well plates and grow them to form a confluent monolayer.

-

Prepare serial dilutions of this compound in a serum-free medium.

-

Pre-incubate a known titer of the virus with each dilution of this compound for 1 hour at 37°C. A control with the virus and no inhibitor should also be prepared.

-

Remove the growth medium from the cell monolayers and infect them with the virus-inhibitor mixtures.

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the inoculum and overlay the cell monolayer with a medium containing a low percentage of agarose or methylcellulose and the corresponding concentration of this compound.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible.

-

Fix the cells with a formaldehyde solution and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the control. Determine the IC50 value.

Visualizations

References

In Silico Modeling of Valiolamine Docking to Glycosidases: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of valiolamine and its derivatives when docking to various glycosidases. This compound, a potent α-glucosidase inhibitor, and its analogues are crucial for the development of therapeutics for metabolic disorders such as type 2 diabetes.[1][2][3] This document outlines the methodologies for molecular docking studies, presents key quantitative data from various research, and visualizes the computational workflow.

Introduction to this compound and Glycosidases

This compound is a naturally occurring aminocyclitol that exhibits strong inhibitory activity against α-glucosidases, enzymes that play a critical role in the digestion of carbohydrates.[2][4] By inhibiting these enzymes, this compound can delay the absorption of glucose, thereby reducing postprandial hyperglycemia. Its structural analogues, including N-substituted derivatives, have been synthesized to enhance its inhibitory potency and selectivity.[5][6]

Glycosidases are a broad category of enzymes responsible for hydrolyzing glycosidic bonds in carbohydrates. Key targets for this compound and its derivatives in the context of metabolic diseases include α-amylase and α-glucosidases like sucrase-isomaltase.[1][7] Understanding the molecular interactions between this compound and these enzymes through in silico modeling is paramount for the rational design of more effective and specific inhibitors.

Methodologies for In Silico Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8] The following protocol is a synthesized methodology based on common practices reported in the literature for docking this compound and its derivatives to glycosidases.

Experimental Protocol: Molecular Docking

1. Preparation of the Receptor (Glycosidase):

- Structure Retrieval: The three-dimensional crystal structure of the target glycosidase is obtained from the Protein Data Bank (PDB).

- Protein Cleaning: Water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction are typically removed.

- Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to the amino acid residues. This step is crucial for accurately simulating the electrostatic interactions. Software like MOE (Molecular Operating Environment) or AutoDockTools can be used for this purpose.[9][10]

2. Preparation of the Ligand (this compound):

- Structure Generation: The 2D structure of this compound or its derivative is drawn using chemical drawing software and converted to a 3D structure.

- Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation. This is often done using force fields like MMFF94.

- Charge Calculation: Partial charges are calculated for the ligand atoms.

3. Molecular Docking Simulation:

- Software Selection: Commonly used software for docking studies includes AutoDock Vina, PyRx, and MOE.[11]

- Grid Box Definition: A grid box is defined around the active site of the enzyme. The size and center of the grid box are critical parameters that determine the search space for the ligand. The binding site is often identified based on the location of the co-crystallized ligand in the original PDB structure.[12]

- Docking Algorithm: The chosen software's docking algorithm is run to explore various possible conformations and orientations of the ligand within the enzyme's active site. The algorithm scores these poses based on a scoring function that estimates the binding affinity.

- Pose Selection: The docking results are a series of ligand poses ranked by their binding energy. The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis.[11]

4. Analysis of Docking Results:

- Binding Energy: The binding energy (often in kcal/mol) provides a quantitative measure of the binding affinity between the ligand and the receptor. More negative values indicate stronger binding.[13]

- Interaction Analysis: The interactions between the ligand and the amino acid residues in the active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Visualization tools like PyMOL or Discovery Studio are used for this purpose.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the inhibition of glycosidases by this compound and its derivatives.

Table 1: Inhibitory Activity (IC50) of this compound Derivatives against Glycosidases

| Compound | Target Enzyme | IC50 (µM) | Source |

| This compound Derivative (VA-G) | Sucrase (porcine small intestine) | 8.8 x 10⁻⁶ M | [3] |

| This compound Derivative (VM-G) | Sucrase (porcine small intestine) | 1.1 x 10⁻⁴ M | [3] |

Table 2: Binding Energies from Molecular Docking Studies of Glycosidase Inhibitors

| Ligand | Target Enzyme | Docking Software | Binding Energy (kcal/mol) |

| Prangenidin | α-glucosidase | PyRx | -7.7 |

| Columbin | α-glucosidase | PyRx | -8.1 |

| Rutin | α-glucosidase | AutoDock | -7.7 |

| Quercetin | α-glucosidase | AutoDock | -8.2 |

| Myricetin | α-glucosidase | AutoDock | -8.2 |

| Topotecan | α-amylase | PyRx | -7.8 |

| Cathine | α-amylase | PyRx | -5.2 |

| SVPA (peptide) | α-glucosidase | AutoDock Vina | -8.7 |

| SEPA (peptide) | α-glucosidase | AutoDock Vina | -8.6 |

Note: Data for a range of inhibitors are presented to provide context for typical binding energy values observed in glycosidase docking studies, as specific binding energy values for this compound itself were not consistently reported across the reviewed literature.

Visualizing the Computational Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the in silico modeling of this compound docking to glycosidases.

Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

Logical Relationship of Key Concepts

Caption: The conceptual flow from inhibitor to drug design.

Conclusion

In silico modeling, particularly molecular docking, serves as a powerful tool in the exploration and development of this compound-based glycosidase inhibitors. By providing detailed insights into the molecular interactions and binding affinities, these computational methods enable the rational design of more potent and selective therapeutic agents for managing metabolic diseases. The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals in the field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a new alpha-glucosidase inhibiting aminocyclitol produced by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4923975A - this compound derivatives and production thereof - Google Patents [patents.google.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. N-Substituted this compound Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Theoretical Studies for the Discovery of Potential Sucrase-Isomaltase Inhibitors from Maize Silk Phytochemicals: An Approach to Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atharvatilewale.github.io [atharvatilewale.github.io]

- 9. Molecular Docking of Isolated Alkaloids for Possible α-Glucosidase Inhibition [mdpi.com]

- 10. Molecular Docking of Isolated Alkaloids for Possible α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bbrc.in [bbrc.in]

- 12. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Notes and Protocols for Valiolamine Enzymatic Assay Using Sucrase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valiolamine is a potent aminocyclitol inhibitor of alpha-glucosidases, particularly sucrase.[1][2] Its ability to inhibit the enzymatic cleavage of sucrose into glucose and fructose makes it a compound of significant interest in the study of carbohydrate metabolism and the development of therapeutics for conditions such as type 2 diabetes.[3] Accurate and reproducible methods for quantifying the inhibitory activity of this compound against sucrase are crucial for research and drug development.

This document provides a detailed protocol for an enzymatic assay to determine the inhibitory potency of this compound against sucrase. The assay is based on the quantification of glucose produced from the enzymatic hydrolysis of sucrose. The inhibition is measured by comparing the rate of glucose production in the presence and absence of this compound.

Principle of the Assay

The enzymatic assay relies on the catalytic activity of sucrase to hydrolyze sucrose into its monosaccharide components, glucose and fructose.[4][5] The rate of this reaction can be monitored by measuring the amount of glucose produced over time. This compound, acting as an inhibitor, will decrease the rate of this reaction in a concentration-dependent manner. By measuring the extent of this inhibition at various concentrations of this compound, key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.

Materials and Reagents

-

Sucrase from porcine intestine (e.g., Sigma-Aldrich)

-

This compound (as the test inhibitor)

-

Sucrose (substrate)

-

Sodium phosphate buffer (0.1 M, pH 6.8)

-

Glucose standard solution

-

Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification

-

96-well microplates

-

Microplate reader

-

Incubator

-

Pipettes and tips

-

Distilled water

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and a related compound, valienamine, against porcine intestinal sucrase.

| Compound | Inhibitor Type | IC50 | Ki | Source |

| This compound | α-glucosidase inhibitor | 49 nM | 30 nM | MedchemExpress[1] |

| Valienamine | Competitive | 1.17 x 10⁻³ M | 7.7 x 10⁻⁴ M | Zheng et al., 2005 |

Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple concentrations of the inhibitor.

1. Preparation of Reagents

-

Sucrase Solution: Prepare a stock solution of sucrase in 0.1 M sodium phosphate buffer (pH 6.8). The final concentration in the assay will need to be optimized, but a starting point is a concentration that yields a linear reaction rate for at least 15-20 minutes.

-

Sucrose Solution (Substrate): Prepare a stock solution of sucrose in 0.1 M sodium phosphate buffer (pH 6.8). The final concentration in the assay should be close to the Michaelis-Menten constant (Km) of sucrase for sucrose, if known, or determined empirically.

-

This compound Solutions (Inhibitor): Prepare a series of dilutions of this compound in 0.1 M sodium phosphate buffer (pH 6.8) to cover a range of expected inhibitory concentrations (e.g., from 1 nM to 1 µM).

-

Glucose Standard Curve: Prepare a series of glucose standards in 0.1 M sodium phosphate buffer (pH 6.8) to generate a standard curve for the glucose assay (e.g., from 0 to 200 µM).

2. Assay Procedure

-

Plate Setup: To each well of a 96-well plate, add the following in the specified order:

-

50 µL of 0.1 M sodium phosphate buffer (pH 6.8) for blanks.

-

50 µL of the appropriate this compound dilution for the test wells.

-

50 µL of buffer for the positive control (no inhibitor).

-

-

Enzyme Addition: Add 25 µL of the sucrase solution to all wells except the blanks.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add 25 µL of the sucrose solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding 75 µL of a stopping reagent (e.g., by heat inactivation at 95°C for 5 minutes or by adding a chemical stop solution like 0.5 M NaOH).

-

Glucose Quantification:

-

Add 100 µL of GOPOD reagent to each well.

-

Incubate at 37°C for 20 minutes, or as recommended by the manufacturer, to allow for color development.

-

Measure the absorbance at the appropriate wavelength (typically 510 nm) using a microplate reader.

-

3. Data Analysis

-

Glucose Concentration: Calculate the concentration of glucose produced in each well using the glucose standard curve.

-

Percentage Inhibition: Calculate the percentage of sucrase inhibition for each concentration of this compound using the following formula:

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that causes 50% inhibition of the sucrase activity. This can be determined by non-linear regression analysis using appropriate software.

-

Kinetic Analysis (Optional): To determine the mode of inhibition (e.g., competitive, non-competitive), the assay can be performed with varying concentrations of both the substrate (sucrose) and the inhibitor (this compound). The data can then be plotted using a Lineweaver-Burk or Dixon plot to determine the inhibition constant (Ki).

Visualizations

Caption: Mechanism of Sucrase Inhibition by this compound.

Caption: Experimental Workflow for this compound Enzymatic Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a new alpha-glucosidase inhibiting aminocyclitol produced by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Substituted this compound Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Inhibition of porcine small intestinal sucrase by valienamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Alpha-Glucosidase Inhibition Assay with Valiolamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-glucosidase inhibitors are a class of compounds that competitively inhibit the enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. By delaying carbohydrate digestion, these inhibitors can effectively reduce postprandial hyperglycemia, making them a critical area of research for the development of anti-diabetic drugs. Valiolamine, an aminocyclitol isolated from Streptomyces hygroscopicus, has demonstrated potent α-glucosidase inhibitory activity, positioning it as a significant compound for further investigation and development.[1]

These application notes provide a comprehensive overview of the in vitro alpha-glucosidase inhibition assay using this compound, including detailed experimental protocols, quantitative data on its inhibitory potency, and a visualization of the experimental workflow and inhibitory mechanism.

Data Presentation

This compound exhibits significant inhibitory activity against various α-glucosidases. The following tables summarize the key quantitative data for this compound's efficacy.

| Enzyme Source | IC50 Value |

| α-Glucosidase (Yeast) | 0.19 mM |

| Maltase (Porcine) | 2.2 µM |

| Isomaltase (Porcine) | 2.7 µM |

| Sucrase (Porcine) | 0.049 µM |

| β-Glucosidase (Almond) | 8.1 mM |

| Table 1: IC50 values of this compound against various glucosidases. Data sourced from MedchemExpress.[2] |

| Enzyme Source | Ki Value |

| Maltase (Porcine) | 350 nM |

| Sucrase (Porcine) | 30 nM |

| Table 2: Ki values of this compound against porcine intestinal enzymes. Data sourced from MedchemExpress.[2] |

Experimental Protocols

This section details the methodology for performing an in vitro α-glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. This chromogenic substrate is hydrolyzed by α-glucosidase to release p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae (baker's yeast)

-

This compound (test inhibitor)

-

Acarbose (positive control)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Potassium phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na2CO3) (0.1 M)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Enzyme and Substrate Preparation

-

α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in 0.1 M potassium phosphate buffer (pH 6.8) to a final concentration of 0.5 units/mL. Prepare this solution fresh before each experiment.

-

pNPG Solution (5 mM): Dissolve pNPG in 0.1 M potassium phosphate buffer (pH 6.8) to a final concentration of 5 mM.

-

This compound and Acarbose Solutions: Prepare stock solutions of this compound and Acarbose in DMSO. Further dilute with potassium phosphate buffer to achieve a range of desired concentrations for IC50 determination.

Assay Procedure

-

Reaction Mixture Preparation: To each well of a 96-well microplate, add the following in order:

-

50 µL of 0.1 M potassium phosphate buffer (pH 6.8)

-

10 µL of the test sample solution (this compound or Acarbose at various concentrations) or buffer (for control).

-

20 µL of α-glucosidase solution (0.5 U/mL).

-

-

Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Add 20 µL of the 5 mM pNPG solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Termination of Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na2CO3) solution to each well.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

Data Analysis

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control reaction (containing all reagents except the inhibitor).

-

A_sample is the absorbance of the reaction with the test inhibitor.

The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Mechanism of Inhibition

Alpha-glucosidase inhibitors like this compound typically function as competitive inhibitors. They possess a structural similarity to the natural carbohydrate substrates and bind to the active site of the α-glucosidase enzyme. This binding is reversible and prevents the substrate from accessing the active site, thereby inhibiting the cleavage of the glycosidic bonds.

Caption: Competitive inhibition of α-glucosidase by this compound.

References

Application Notes and Protocols for Studying Valiolamine in ST.Z-Induced Diabetic Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valiolamine is a potent aminocyclitol that functions as an alpha-glucosidase inhibitor.[1][2] Its primary mechanism of action involves the competitive and reversible inhibition of alpha-glucosidase enzymes in the brush border of the small intestine. This inhibition delays the enzymatic cleavage of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia. These application notes provide a detailed framework for utilizing streptozotocin (STZ)-induced diabetic animal models to investigate the therapeutic potential of this compound in the context of diabetes. Due to a lack of publicly available in vivo data for this compound, the following protocols and data tables are based on studies of its close structural and functional analogs, voglibose and acarbose.

Animal Models: STZ-Induced Diabetes

Streptozotocin (STZ) is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. This makes it a widely used agent for inducing diabetes in laboratory animals, primarily rats and mice, to study both type 1 and type 2 diabetes.

Type 1 Diabetes Model

A high dose of STZ is administered to completely destroy the pancreatic beta cells, leading to severe insulin deficiency and hyperglycemia.

Type 2 Diabetes Model

This model is often induced by a combination of a high-fat diet (HFD) to induce insulin resistance, followed by a lower dose of STZ to cause partial beta-cell damage. This more closely mimics the pathophysiology of human type 2 diabetes.

Proposed Experimental Protocols

The following are proposed protocols for evaluating the efficacy of this compound in STZ-induced diabetic rodent models, based on established methodologies for analogous alpha-glucosidase inhibitors.

Protocol 1: Induction of Type 1 Diabetes in Rats

-

Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

-

Induction: A single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg body weight), freshly dissolved in cold 0.1 M citrate buffer (pH 4.5), is administered.

-

Confirmation of Diabetes: Blood glucose levels are monitored 72 hours after STZ injection. Rats with fasting blood glucose levels exceeding 250 mg/dL are considered diabetic and included in the study.

-

Treatment Groups:

-

Normal Control (non-diabetic, vehicle-treated)

-

Diabetic Control (diabetic, vehicle-treated)

-

This compound-treated Diabetic (e.g., 1, 5, 10 mg/kg, administered orally)

-

Positive Control (e.g., voglibose or acarbose-treated diabetic)

-

-

Administration: this compound is administered orally via gavage once daily for a period of 4-8 weeks.

-

Monitoring: Body weight and fasting blood glucose are monitored weekly. An Oral Glucose Tolerance Test (OGTT) can be performed at the end of the study.

-

Sample Collection: At the end of the study, blood samples are collected for the analysis of biochemical parameters. Pancreatic and other tissues can be collected for histopathological examination.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

-

Fasting: Animals are fasted overnight (12-16 hours) with free access to water.

-

Baseline Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.

-

Treatment Administration: The respective treatments (vehicle, this compound, or positive control) are administered orally.

-

Glucose Challenge: After a specific time post-treatment (e.g., 30 minutes), a glucose solution (2 g/kg body weight) is administered orally.

-

Blood Sampling: Blood samples are collected at 30, 60, 90, and 120 minutes after the glucose challenge to measure blood glucose levels.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Quantitative Data from Analog Studies

The following tables summarize quantitative data from studies on voglibose and acarbose in STZ-induced diabetic animal models. This data can serve as a reference for expected outcomes in studies with this compound.

Table 1: Effect of Voglibose on Fasting Blood Sugar (FBS) in STZ-Induced Diabetic Rats

| Treatment Group | Day 0 (mg/dL) | Day 7 (mg/dL) | Day 14 (mg/dL) | Day 21 (mg/dL) | Day 28 (mg/dL) |

| Diabetic Control | 219.33 ± 6.02 | Increased | Increased | Increased | Increased |

| Voglibose (0.01 mg/200g rat, oral) | ~220 | ↓ 49% | ↓ 52.25% | ↓ ~54% | ↓ ~54% |

Data adapted from a study on the co-administration of voglibose and vildagliptin. The table shows the effect of voglibose alone.[2]

Table 2: Effect of Acarbose on Biochemical Parameters in STZ-Nicotinamide Induced Diabetic Rats (6-week treatment)

| Parameter | Normal Control | Diabetic Control | Acarbose (40 mg/100g diet) |

| Fasting Blood Glucose (mg/dL) | 85.5 ± 4.3 | 199.16 ± 20.3 | 120.33 ± 13.5 |

| HbA1c (%) | 4.5 ± 0.2 | 8.1 ± 0.6 | 6.2 ± 0.4 |

| Serum Insulin (µIU/mL) | 1.8 ± 0.2 | 0.9 ± 0.1 | 0.7 ± 0.1 |

| Total Cholesterol (mg/dL) | 65.8 ± 3.1 | 98.5 ± 5.6 | 75.3 ± 4.2 |

| Triglycerides (mg/dL) | 70.3 ± 4.5 | 125.6 ± 8.9 | 88.1 ± 6.7* |

*p < 0.05 compared to Diabetic Control. Data adapted from a study on the effect of metformin, acarbose, and their combination.[1]

Visualizations

Signaling Pathway of Alpha-Glucosidase Inhibition

Caption: Mechanism of action of this compound as an alpha-glucosidase inhibitor.

Proposed Experimental Workflow for a this compound Study

Caption: Proposed workflow for evaluating this compound in STZ-induced diabetic rats.

Discussion of Potential Signaling Pathways

While the primary mechanism of alpha-glucosidase inhibitors is the delay of carbohydrate absorption, some studies on natural products with this activity suggest potential downstream effects on cellular signaling pathways involved in glucose metabolism. One such pathway is the AMP-activated protein kinase (AMPK) signaling pathway .

AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake and utilization while inhibiting energy-consuming processes. It is plausible that by modulating the rate of glucose entry into the bloodstream, alpha-glucosidase inhibitors could indirectly influence AMPK activity in peripheral tissues like muscle and liver. However, direct evidence for this compound's effect on this or other specific signaling pathways is currently lacking and represents an area for future research.

Potential Downstream Effects of AMPK Activation

-

Increased Glucose Uptake: Activation of AMPK can lead to the translocation of GLUT4 transporters to the cell membrane in muscle and adipose tissue, enhancing glucose uptake.

-

Decreased Gluconeogenesis: In the liver, AMPK activation can suppress the expression of key gluconeogenic enzymes, reducing hepatic glucose production.

-